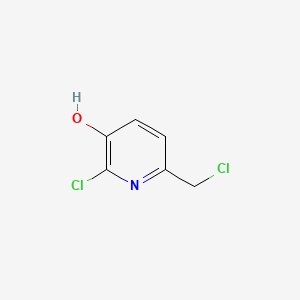

2-Chloro-6-(chloromethyl)-3-pyridinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(chloromethyl)-3-pyridinol (2C6C3P) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is insoluble in water, but soluble in polar organic solvents. It has a melting point of 100-103°C and a boiling point of 219-220°C. 2C6C3P is a versatile compound and is used in a variety of applications, including synthesis of other compounds, biochemical and physiological effects, and as a reagent for various reactions.

Scientific Research Applications

Catalytic Activity in Ethylene Oligomerization

Complexes derived from 2-(chloromethyl)-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine show significant catalytic activity in ethylene oligomerization. These complexes, when activated with co-catalysts, display varied catalytic behaviors and produce different oligomers, influenced by factors like solvent and co-catalyst/complex ratio (Nyamato, Ojwach, & Akerman, 2014).

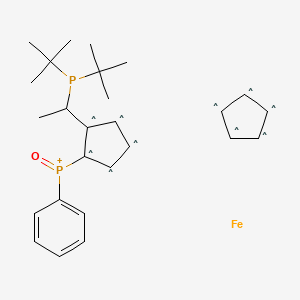

Involvement in Metal Complex Formation

Derivatives of 2-(chloromethyl)pyridine have been used to form various metal complexes. For instance, reactions with rhodium(III) led to the creation of novel dinuclear rhodium(III) complexes, where 2,6-dimethylpyridine-α,α′-diyl acts as a bridging ligand. These complexes have been characterized by spectroscopic methods and are significant for understanding metal-ligand interactions (Shinkawa, Sato, Shinya, Nakamura, & Okeya, 1995).

Role in Diels-Alder Reactions

2-Chloro-6-(chloromethyl)-3-pyridinol derivatives have been utilized in Diels-Alder reactions. These reactions lead to the formation of tetrahydroquinoline and -isoquinoline type adducts, showcasing their potential in creating complex chemical structures (Carly, Cappelle, Compernolle, & Hoornaert, 1996).

Chemical Intermediates in Synthesis Processes

This compound is instrumental in synthesizing various chemical intermediates. For example, the preparation of 2-Chloro-6-(trichloromethyl)pyridine, a derivative, involves chlorination processes under specific conditions, highlighting its role in creating specialized chemical compounds (Huang Xiao-shan, 2009).

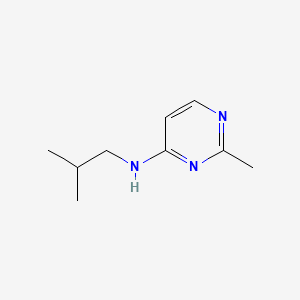

Applications in N-alkylation

The compound's derivatives have been used in efficient ligand-free cross-coupling reactions, serving as catalysts in the N-alkylation of various heterocycles. This illustrates its utility in facilitating significant chemical transformations (Roopan & Khan, 2010).

properties

IUPAC Name |

2-chloro-6-(chloromethyl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-4-1-2-5(10)6(8)9-4/h1-2,10H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHCHXBUZVVSGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CCl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(chloromethyl)pyridin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B582399.png)